molecular formula C26H32O4 B15251187 2-(Dodecyloxy)-6-hydroxyanthracene-9,10-dione CAS No. 157466-90-5

2-(Dodecyloxy)-6-hydroxyanthracene-9,10-dione

Cat. No.: B15251187
CAS No.: 157466-90-5
M. Wt: 408.5 g/mol
InChI Key: ADBOXDQSYJSTCD-UHFFFAOYSA-N
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Description

2-(Dodecyloxy)-6-hydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodecyloxy)-6-hydroxyanthracene-9,10-dione typically involves the alkylation of 6-hydroxyanthracene-9,10-dione with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Dodecyloxy)-6-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the anthraquinone core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of anthraquinone derivatives with additional carbonyl groups.

    Reduction: Formation of anthracene derivatives with hydroxyl groups.

    Substitution: Formation of various alkyl or aryl-substituted anthraquinone derivatives.

Scientific Research Applications

2-(Dodecyloxy)-6-hydroxyanthracene-9,10-dione has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2-(Dodecyloxy)-6-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The hydroxy and dodecyloxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity to specific proteins or enzymes. Additionally, the anthraquinone core can intercalate into DNA, potentially disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Dodecyloxy)ethanol: Shares the dodecyloxy group but lacks the anthraquinone core.

    6-Hydroxyanthracene-9,10-dione: Lacks the dodecyloxy group but shares the anthraquinone core.

    Anthraquinone: The parent compound without any substituents.

Uniqueness

2-(Dodecyloxy)-6-hydroxyanthracene-9,10-dione is unique due to the presence of both the dodecyloxy and hydroxy groups, which impart distinct chemical properties and potential applications. The combination of these functional groups with the anthraquinone core enhances its solubility, reactivity, and potential biological activities compared to similar compounds.

Properties

CAS No.

157466-90-5

Molecular Formula

C26H32O4

Molecular Weight

408.5 g/mol

IUPAC Name

2-dodecoxy-6-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C26H32O4/c1-2-3-4-5-6-7-8-9-10-11-16-30-20-13-15-22-24(18-20)26(29)21-14-12-19(27)17-23(21)25(22)28/h12-15,17-18,27H,2-11,16H2,1H3

InChI Key

ADBOXDQSYJSTCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)O

Origin of Product

United States

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